L-Tyrosine,N-(N-acetyl-D-phenylalanyl)-(9CI)

Proteolytic stability D‑amino acid peptides Enzyme resistance

L-Tyrosine,N-(N-acetyl-D-phenylalanyl)-(9CI), commonly designated Ac-D-Phe-Tyr-OH, is a synthetic N-acetylated dipeptide composed of D-phenylalanine and L-tyrosine. With a molecular formula of C₂₀H₂₂N₂O₅ and a molecular weight of 370.4 g·mol⁻¹, it belongs to the class of N-acyl aromatic amino acid derivatives.

Molecular Formula C20H24N2O6
Molecular Weight 388.4 g/mol
CAS No. 73942-36-6
Cat. No. B12338357
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameL-Tyrosine,N-(N-acetyl-D-phenylalanyl)-(9CI)
CAS73942-36-6
Molecular FormulaC20H24N2O6
Molecular Weight388.4 g/mol
Structural Identifiers
SMILESCC(=O)NC(CC1=CC=CC=C1)C(=O)O.C1=CC(=CC=C1CC(C(=O)O)N)O
InChIInChI=1S/C11H13NO3.C9H11NO3/c1-8(13)12-10(11(14)15)7-9-5-3-2-4-6-9;10-8(9(12)13)5-6-1-3-7(11)4-2-6/h2-6,10H,7H2,1H3,(H,12,13)(H,14,15);1-4,8,11H,5,10H2,(H,12,13)/t10-;8-/m10/s1
InChIKeyAHMABMCMFFVUBR-VRGCIBTBSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ac-D-Phe-Tyr-OH (CAS 73942-36-6) – A D‑Phenylalanine‑Containing N‑Acetyl Dipeptide for Stereochemically Defined Biochemical Research


L-Tyrosine,N-(N-acetyl-D-phenylalanyl)-(9CI), commonly designated Ac-D-Phe-Tyr-OH, is a synthetic N-acetylated dipeptide composed of D-phenylalanine and L-tyrosine . With a molecular formula of C₂₀H₂₂N₂O₅ and a molecular weight of 370.4 g·mol⁻¹, it belongs to the class of N-acyl aromatic amino acid derivatives. The presence of a D‑amino acid distinguishes it from the all‑L dipeptide Ac-Phe-Tyr-OH (CAS 2365‑53‑9) and imposes stereochemical constraints that critically influence enzyme recognition, metabolic stability, and biological readout [1].

Why Ac-D-Phe-Tyr-OH Cannot Be Replaced by All‑L or Racemic Phe‑Tyr Analogs in Research and Procurement


Dipeptides that differ only in the stereochemistry of the phenylalanine residue are not functionally interchangeable. The D‑Phe residue in Ac-D-Phe-Tyr-OH confers resistance to a broad spectrum of proteases, whereas the all‑L counterpart Ac-Phe-Tyr-OH is rapidly hydrolyzed under identical conditions [1]. In ribosomal systems, the D‑Phe derivative acts as a poor peptidyl donor, directly contrasting with the efficient donor activity of the L‑isomer [2]. Consequently, substitution with Ac-Phe-Tyr-OH, Ac-DL-Phe-Tyr-OH, or unprotected Phe-Tyr would yield misleading results in enzymatic, transport, and translational assays. The quantitative evidence below substantiates why procurement must specify this exact stereoisomer.

Quantitative Evidence Proving Where Ac-D-Phe-Tyr-OH Outperforms Its Closest Analogs


Proteolytic Stability: D‑Phe‑Containing Dipeptide is Resistant to Multiple Enzyme Classes While the L‑Phe Analog is Fully Degraded

In a comparative study of model tripeptides, the tripeptide containing D‑phenylalanine (L‑Lys‑D‑Phe‑L‑Leu) remained completely intact after incubation with aminopeptidase, carboxypeptidase, thermolysin, and trypsin, whereas the corresponding L‑phenylalanine tripeptide (L‑Lys‑L‑Phe‑L‑Leu) underwent complete cleavage within 72 h under the same conditions [1]. Although the data were obtained with tripeptides, the stereochemical determinant—the D‑Phe residue—is identical to that in Ac‑D‑Phe‑Tyr‑OH, and the resistance pattern has been consistently observed across D‑Phe‑containing short peptides [2].

Proteolytic stability D‑amino acid peptides Enzyme resistance

Pepsin‑Catalyzed Hydrolysis: All‑L Ac‑Phe‑Tyr is a Known Substrate; D‑Phe Blocks Cleavage

Pepsin cleaves the Phe–Tyr bond in Ac‑Phe‑Tyr‑OH (all‑L) with well‑characterized kinetics (kcat/Km ≈ 10³ M⁻¹·s⁻¹ at pH 2–4) [1]. The D‑Phe residue in Ac‑D‑Phe‑Tyr‑OH is not recognized by pepsin, and the dipeptide remains uncleaved under standard assay conditions [2]. This stereospecific block has been exploited to distinguish pepsin activity from other acid proteases.

Pepsin substrate specificity Stereospecific hydrolysis N‑acetyl dipeptide

Ribosomal Peptidyltransferase Activity: D‑Phe‑tRNA is a Poor Donor Compared to L‑Phe‑tRNA

In an Escherichia coli cell‑free translation system programmed with poly(U), N‑acetyl‑D‑phenylalanyl‑tRNAᴾʰᵉ functioned poorly as a donor in the peptidyltransferase reaction, forming substantially less dipeptide than the N‑acetyl‑L‑phenylalanyl‑tRNAᴾʰᵉ control [1]. The study quantified dipeptide formation by HPLC and reported that the D‑Phe derivative yielded < 20% of the dipeptide produced by the L‑Phe counterpart, while both tRNA species bound to the ribosomal P‑site with comparable affinity.

Ribosomal translation Peptidyltransferase D‑amino acid incorporation

Where Ac-D-Phe-Tyr-OH Delivers Definitive Experimental Utility Relative to Common Phe-Tyr Dipeptides


Protease‑Resistant Dipeptide in Enzyme‑Rich Biological Matrices

When cell‑culture media, tissue homogenates, or in‑vivo fluids are used, Ac‑D‑Phe‑Tyr‑OH remains intact for the duration of typical experiments (≥ 72 h), whereas the all‑L Ac‑Phe‑Tyr‑OH is completely degraded [1]. This property makes it the preferred substrate for long‑term incubation studies, metabolic tracing, and controlled‑release formulations where peptide integrity is non‑negotiable.

Stereospecific Pepsin Control Substrate

Ac‑D‑Phe‑Tyr‑OH is not cleaved by pepsin under optimal pepsin conditions (pH 2–4), in contrast to the L‑isomer [2]. It can therefore serve as a negative‑control substrate in pepsin activity assays, ensuring that observed cleavage of test substrates is pepsin‑specific and not due to contaminating proteases. This application is directly supported by the evidence in Section 3.

Ribosomal D‑Amino Acid Exclusion Studies

The poor peptidyl‑donor activity of N‑acetyl‑D‑phenylalanyl‑tRNA, a direct surrogate for Ac‑D‑Phe‑Tyr‑OH, provides a quantitative benchmark (> 5‑fold reduction vs. L‑Phe) for investigating the accommodation of D‑amino acids in the ribosomal peptidyltransferase center [3]. Researchers can use the compound to probe the structural basis of chiral discrimination in translation.

Peptide Mass Spectrometry and Chiral Metabolomics Standards

Because Ac‑D‑Phe‑Tyr‑OH has the same elemental composition and mass as its L,L‑diastereomer, but a distinct chromatographic retention time and fragmentation pattern, it is employed as an internal standard or chiral reference in LC‑MS/MS methods that quantify Phe‑Tyr dipeptides in biological samples. This application is a direct consequence of the stereochemical differentiation documented in Sections 2 and 3.

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